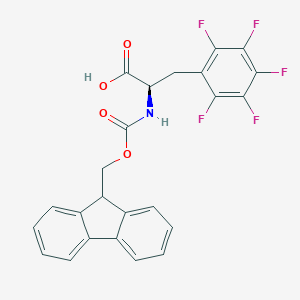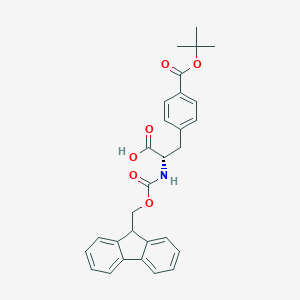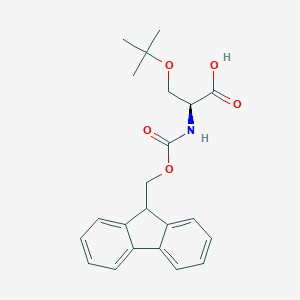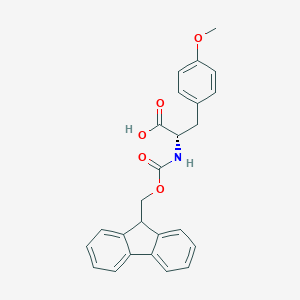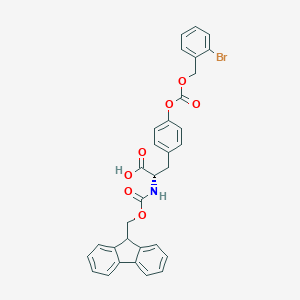
Fmoc-Tyr(2-Br-Z)-OH
Overview
Description
Fmoc-Tyr(2-Br-Z)-OH is an organic compound often used in solid phase synthesis as a protecting group in peptide synthesis . It can protect the amino group of tyrosine in the process of peptide synthesis, so as to avoid unnecessary reaction and improve the selectivity of synthetic peptide chain .
Synthesis Analysis
The method for preparing Fmoc-Tyr(2-Br-Z)-OH involves reacting L-tyrosine with bromobenzylchloroformate under sodium carbonate and alkaline conditions to produce N-bromobenzylchloroformate tyrosine salt. Then, it is reacted with Fmoc-OSu (Fmoc-O-sulfonyl lactate) in diethyl carbonate hydrochloride buffer to obtain the target product .Molecular Structure Analysis
The molecular formula of Fmoc-Tyr(2-Br-Z)-OH is C32H26BrNO7 . It contains a total of 71 bonds, including 45 non-H bonds, 27 multiple bonds, 12 rotatable bonds, 3 double bonds, and 24 aromatic bonds .Chemical Reactions Analysis
During peptide synthesis, the Fmoc group is typically removed with piperidine, which in turn scavenges the liberated dibenzofulvene to form a fulvene-piperidine adduct .Physical And Chemical Properties Analysis
Fmoc-Tyr(2-Br-Z)-OH has a molecular weight of 616.46 and a predicted density of 1.452±0.06 g/cm3 . It is usually a white or white solid powder, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . Its melting point is about 170-175 degrees Celsius .Scientific Research Applications
The Fmoc group is an electron-withdrawing group that makes the lone hydrogen on the P-carbon very acidic, making it susceptible to removal by weak bases . This property is utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group is typically removed with piperidine . The liberated dibenzofulvene is then scavenged to form a fulvene-piperidine adduct .
Standard conditions for removal include 30% piperidine-DMF for 10 min, 20% piperidine-DMF for 10 min, 55% piperidine-DMF for 20 min, 30% piperidine in toluene-DMF (1: 1) for 11 min, 23% piperidine-NMP for 10 min, and 20% piperidine-NMP for 18 min .
-
Peptide Synthesis
- The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) . The electron-withdrawing fluorene ring system of the Fmoc group makes the lone hydrogen on the P-carbon very acidic, making it susceptible to removal by weak bases . This property is utilized in SPPS, where the Fmoc group is typically removed with piperidine . The liberated dibenzofulvene is then scavenged to form a fulvene-piperidine adduct .
- Standard conditions for removal include 30% piperidine-DMF for 10 min, 20% piperidine-DMF for 10 min, 55% piperidine-DMF for 20 min, 30% piperidine in toluene-DMF (1: 1) for 11 min, 23% piperidine-NMP for 10 min, and 20% piperidine-NMP for 18 min .
-
Peptide Synthesis
- The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) . The electron-withdrawing fluorene ring system of the Fmoc group makes the lone hydrogen on the P-carbon very acidic, making it susceptible to removal by weak bases . This property is utilized in SPPS, where the Fmoc group is typically removed with piperidine . The liberated dibenzofulvene is then scavenged to form a fulvene-piperidine adduct .
- Standard conditions for removal include 30% piperidine-DMF for 10 min, 20% piperidine-DMF for 10 min, 55% piperidine-DMF for 20 min, 30% piperidine in toluene-DMF (1: 1) for 11 min, 23% piperidine-NMP for 10 min, and 20% piperidine-NMP for 18 min .
Safety And Hazards
Fmoc-Tyr(2-Br-Z)-OH is a chemical reagent with certain potential hazards. During use, safety precautions should be taken: avoid contact with skin and eyes, wear appropriate protective gloves and goggles, maintain a well-ventilated laboratory environment during operation, follow the correct operating procedures, and avoid inhalation and swallowing .
properties
IUPAC Name |
(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26BrNO7/c33-28-12-6-1-7-21(28)18-40-32(38)41-22-15-13-20(14-16-22)17-29(30(35)36)34-31(37)39-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h1-16,27,29H,17-19H2,(H,34,37)(H,35,36)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNBLNJKURMWNG-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26BrNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478208 | |
| Record name | Fmoc-Tyr(2-Br-Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(2-Br-Z)-OH | |
CAS RN |
147688-40-2 | |
| Record name | Fmoc-Tyr(2-Br-Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



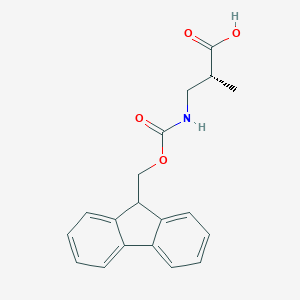
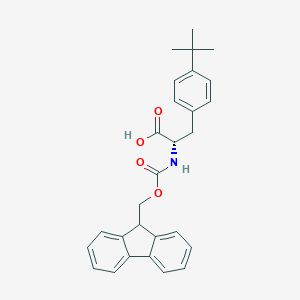
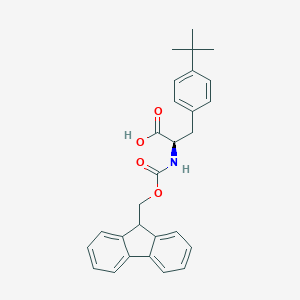
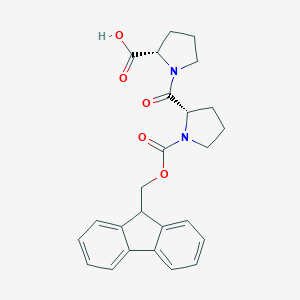
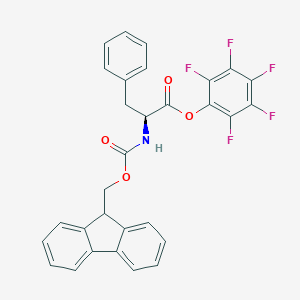
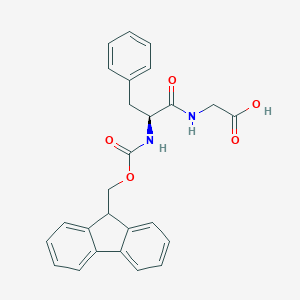
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)
